molecular formula C14H18FNO4 B13462278 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2-fluorophenyl)aceticacid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2-fluorophenyl)aceticacid

Katalognummer: B13462278
Molekulargewicht: 283.29 g/mol
InChI-Schlüssel: BURJABBXTYDTAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl group, a methylamino group, and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems can introduce the tert-butoxycarbonyl group directly into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions often require specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved in these interactions can lead to various biological effects, such as enzyme inhibition or activation, changes in cellular signaling, and alterations in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid include:

Uniqueness

What sets 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C14H18FNO4

Molekulargewicht

283.29 g/mol

IUPAC-Name

2-(2-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-7-5-6-8-10(9)15/h5-8,11H,1-4H3,(H,17,18)

InChI-Schlüssel

BURJABBXTYDTAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.